N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride
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Overview
Description
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a methyl(prop-2-ynyl)amino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Introduction of the Methyl(prop-2-ynyl)amino Group: The N-(4-bromophenyl)acetamide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the methyl(prop-2-ynyl)amino group.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide
- N-(4-fluorophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide
- N-(4-methylphenyl)-2-[methyl(prop-2-ynyl)amino]acetamide
Uniqueness
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c1-3-8-15(2)9-12(16)14-11-6-4-10(13)5-7-11;/h1,4-7H,8-9H2,2H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYMEQOWRHQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=CC=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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